molecular formula C21H37NO4 B13853337 Tetradeca-2,4-dien-oyl Carnitine

Tetradeca-2,4-dien-oyl Carnitine

Cat. No.: B13853337
M. Wt: 367.5 g/mol
InChI Key: DBJDCEJXEMUHGM-VZATUGCOSA-N
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Description

Tetradeca-2,4-dien-oyl Carnitine is a bioactive compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is derived from Methyl 4-Bromocrotonate, a useful synthetic intermediate. This compound has garnered attention due to its role in the synthesis of irreversible inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, which exhibit enhanced antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradeca-2,4-dien-oyl Carnitine is synthesized from Methyl 4-Bromocrotonate. The synthetic route involves several steps, including bromination, esterification, and subsequent reactions to introduce the carnitine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetradeca-2,4-dien-oyl Carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .

Comparison with Similar Compounds

  • Deca-2,4-dien-oyl Carnitine
  • Hexadeca-2,4-dien-oyl Carnitine
  • Octadeca-2,4-dien-oyl Carnitine

Comparison: Tetradeca-2,4-dien-oyl Carnitine is unique due to its specific chain length and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antitumor activities and a broader range of applications in scientific research.

Properties

Molecular Formula

C21H37NO4

Molecular Weight

367.5 g/mol

IUPAC Name

(3R)-3-[(2E,4E)-tetradeca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h13-16,19H,5-12,17-18H2,1-4H3/b14-13+,16-15+/t19-/m1/s1

InChI Key

DBJDCEJXEMUHGM-VZATUGCOSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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